Tetraethylammonium Iodide

Description

Properties

IUPAC Name |

tetraethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFSVBXCNGCBBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-40-0 (Parent) | |

| Record name | Tetamon iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80883217 | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tetraethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | Tetraethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68-05-3 | |

| Record name | Tetraethylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetamon iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YC77AN7EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tetraethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium iodide (TEAI) is a quaternary ammonium salt with the chemical formula C₈H₂₀IN.[1][2] It is a versatile compound utilized across various scientific disciplines, including organic synthesis, electrochemistry, and biomedical research.[3][4] In organic chemistry, it serves as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[4][5] For drug development and physiological studies, its most notable application is as a non-specific blocker of potassium (K⁺) channels, which is instrumental in electrophysiological research to isolate and study other ion channels.[5][6] This guide provides a comprehensive overview of the core physical properties of Tetraethylammonium Iodide, detailed experimental protocols for their determination, and visual representations of relevant processes.

Core Physical and Chemical Properties

The fundamental physical characteristics of Tetraethylammonium Iodide are summarized below. These properties are critical for its handling, storage, and application in experimental settings. The compound typically appears as a colorless or white to yellowish crystalline solid and is known to be hygroscopic and light-sensitive.[1][4][7]

Quantitative Data Summary

The following table presents the key quantitative physical properties of Tetraethylammonium Iodide.

| Property | Value | References |

| Molecular Formula | C₈H₂₀IN | [1][8] |

| Molecular Weight | 257.16 g/mol | [2][3][8] |

| Appearance | White to yellowish crystalline powder/solid | [1][3][4] |

| Melting Point | >300 °C (decomposes) | [3][6][7][9][10] |

| Alternative Value: 280 °C (decomposes) | [1][2] | |

| Density | 1.566 g/cm³ | [1][2] |

| pH | 4.0–7.0 (50 g/L solution at 25°C) | [4] |

| Vapor Pressure | 0.00000025 mmHg | [8] |

| Crystal Structure | Distorted Wurtzite Lattice | [1] |

Solubility Profile

Tetraethylammonium Iodide exhibits distinct solubility characteristics based on the polarity of the solvent.

Qualitative and Quantitative Solubility Data

| Solvent | Solubility | Quantitative Data (at 25°C unless noted) | References |

| Water | Soluble, results in a clear solution | - | [1][4] |

| Methanol | Soluble | 0.1 g/mL (hot) | [4][11] |

| Ethanol | Soluble | - | [5][11] |

| Acetonitrile | Soluble | 3.834 g / 100g solvent | [12] |

| Dimethyl Sulfoxide (DMSO) | Soluble | - | [6] |

| Acetone | Sparingly soluble | - | [13] |

| Benzene | Insoluble | - | [11] |

| Chloroform | Insoluble | - | [13] |

| Diethyl Ether | Insoluble | - | [13] |

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of Tetraethylammonium Iodide.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. For Tetraethylammonium Iodide, it is important to note that the compound decomposes upon melting.[1][2]

Principle: A small, finely powdered sample is heated at a controlled rate. The melting range is the temperature span from the appearance of the first liquid droplet to the complete liquefaction of the sample.[14]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of dry Tetraethylammonium Iodide into a mortar and gently grind it into a fine powder. This ensures uniform heat distribution.[14]

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube through a long, narrow glass tube to tightly pack the sample to a height of 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate to approach the expected decomposition temperature (e.g., up to ~260 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first droplet of liquid is observed.

-

Record the temperature at which the sample becomes completely liquid, noting any color change or gas evolution indicative of decomposition. The reported value is often a range.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound in a specific solvent.[15]

Principle: Excess solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated supernatant is then measured.[15]

Apparatus:

-

Conical flasks or vials with airtight seals

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of Tetraethylammonium Iodide to a known volume of the desired solvent in a flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample.[15]

-

Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with the solvent to a concentration within the calibrated range of the analytical instrument. Measure the concentration of Tetraethylammonium Iodide.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound at that temperature.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal.[16] The crystal structure of Tetraethylammonium Iodide has been identified as a distorted wurtzite lattice.[1]

Principle: A single crystal is irradiated with a monochromatic X-ray beam. The constructive interference of the scattered X-rays produces a unique diffraction pattern. The angles and intensities of these diffracted beams are used to calculate a three-dimensional electron density map of the crystal, from which the positions of the atoms can be determined.[16]

Procedure Outline:

-

Crystal Growth: Grow a single, high-quality crystal of Tetraethylammonium Iodide, typically between 0.1 and 0.3 mm in size.[17] This is often the most challenging step and can be achieved through methods like slow evaporation of a saturated solution or vapor diffusion.

-

Crystal Mounting: Carefully mount the selected crystal on a goniometer head in the X-ray diffractometer.

-

Data Collection:

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Center the crystal in the X-ray beam.

-

The instrument rotates the crystal while irradiating it with X-rays. A detector records the diffraction pattern (reflections) at various crystal orientations.[16]

-

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

Computational methods are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined using least-squares algorithms to achieve the best fit between the observed diffraction data and the data calculated from the model, yielding precise atomic coordinates, bond lengths, and angles.

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes related to Tetraethylammonium Iodide.

Synthesis of Tetraethylammonium Iodide

The primary route for synthesizing Tetraethylammonium Iodide is the quaternization of triethylamine with ethyl iodide.[2]

Experimental Workflow: Melting Point Determination

This workflow outlines the standard procedure for determining the melting point of a solid compound.

Mechanism of Action: K⁺ Channel Blockade

Tetraethylammonium (TEA⁺), the cation of TEAI, acts as a pore blocker for many types of potassium channels.

References

- 1. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 2. Tetraethylammonium iodide (68-05-3) for sale [vulcanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Tetraethylammonium iodide | Biochemical Assay Reagents | 68-05-3 | Invivochem [invivochem.com]

- 7. fishersci.com [fishersci.com]

- 8. Tetraethylammonium Iodide | C8H20N.I | CID 6225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetraethylammonium Iodide | CAS#:68-05-3 | Chemsrc [chemsrc.com]

- 10. Tetraethylammonium iodide | 68-05-3 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 13. tetramethylammonium iodide [chemister.ru]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

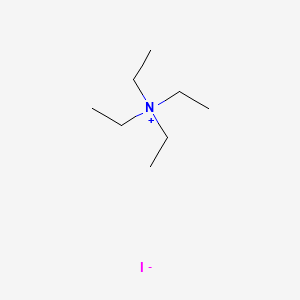

Tetraethylammonium Iodide chemical structure and formula.

An In-depth Technical Guide to Tetraethylammonium Iodide

Abstract

Tetraethylammonium iodide (TEAI) is a quaternary ammonium compound with significant utility across various scientific disciplines.[1][2][3] With the chemical formula C₈H₂₀IN, it serves as a crucial reagent in organic synthesis, a supporting electrolyte in electrochemistry, and a pharmacological tool for studying ion channels.[1][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and key applications of tetraethylammonium iodide, with a focus on its relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols and a summary of quantitative data are presented to facilitate its practical application in a laboratory setting.

Chemical Identity and Structure

Tetraethylammonium iodide is an organic salt composed of a positively charged tetraethylammonium cation ([N(C₂H₅)₄]⁺) and an iodide anion (I⁻).[7][8] The central nitrogen atom is covalently bonded to four ethyl groups, resulting in a quaternary ammonium cation with a tetrahedral geometry.[1][7] X-ray crystallography studies have revealed that TEAI crystallizes in a distorted wurtzite lattice.[1][7]

Table 1: Chemical Identifiers for Tetraethylammonium Iodide

| Identifier | Value |

| IUPAC Name | N,N,N-Triethylethanaminium iodide[1] |

| Other Names | Tetamon iodide, Tetramon J, TEAI[1] |

| CAS Number | 68-05-3[1][4][7][8] |

| Chemical Formula | C₈H₂₀IN or C₈H₂₀N⁺·I⁻[1][7][9] |

| Molecular Weight | 257.16 g/mol [4][7][9][10] |

| SMILES | CC--INVALID-LINK--(CC)CC.[I-][7][9] |

| InChI Key | UQFSVBXCNGCBBW-UHFFFAOYSA-M[1][9] |

Physicochemical Properties

The physical and chemical characteristics of TEAI dictate its suitability for various applications. It typically appears as a colorless to yellowish crystalline solid.[7][8] Its ionic nature makes it soluble in polar solvents like water, methanol, and ethanol.[5][8]

Table 2: Physicochemical Data for Tetraethylammonium Iodide

| Property | Value |

| Appearance | Colorless or yellowish crystalline solid[7] |

| Density | 1.566 g/cm³[1][7] |

| Melting Point | >300 °C (decomposes)[4][8][11][12] |

| Solubility in Water | Soluble[1][8] |

| Purity (Commercial) | ≥98% or ≥99%[4][8][13] |

| Sensitivity | Light-sensitive and hygroscopic[5][6][14] |

Synthesis and Purification

While commercially available, tetraethylammonium iodide can be readily synthesized in the laboratory. The most common method is a quaternization reaction involving the treatment of triethylamine with ethyl iodide.[1][7]

References

- 1. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 2. TETRAETHYL AMMONIUM IODIDE FOR SYNTHESIS [canadachemical.com]

- 3. TETRAETHYL AMMONIUM IODIDE FOR SYNTHESIS | Oman CHEMICAL [omanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. Tetraethylammonium iodide (68-05-3) for sale [vulcanchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Tetraethylammonium Iodide | C8H20N.I | CID 6225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tetraethylammonium iodide synthesis - chemicalbook [chemicalbook.com]

- 11. Tetraethylammonium Iodide | CAS#:68-05-3 | Chemsrc [chemsrc.com]

- 12. Tetraethylammonium iodide | Biochemical Assay Reagents | 68-05-3 | Invivochem [invivochem.com]

- 13. Tetraethylammonium iodide, 98+% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. Tetramethylammonium Iodide [chembk.com]

An In-depth Technical Guide to the Synthesis of High-Purity Tetraethylammonium Iodide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity tetraethylammonium iodide (TEAI), a quaternary ammonium salt with significant applications in pharmacological research, organic synthesis, and materials science. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations to clarify the synthesis workflow.

Introduction

Tetraethylammonium iodide (C₈H₂₀IN) is a versatile quaternary ammonium compound utilized as a source of tetraethylammonium ions in various scientific and industrial fields.[1] In pharmacological and physiological studies, it serves as a potassium channel blocker. In organic chemistry, it is employed as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a reagent in the synthesis of other organic compounds.[2][3][4] The purity of TEAI is critical for these applications, as impurities can lead to erroneous experimental results and undesirable side reactions. This guide details a reliable method for the synthesis of high-purity TEAI suitable for demanding research applications.

Synthesis of Tetraethylammonium Iodide

The most common and efficient method for synthesizing tetraethylammonium iodide is the Menschutkin reaction , which involves the quaternization of a tertiary amine (triethylamine) with an alkyl halide (ethyl iodide).[5]

The overall reaction is as follows:

(CH₃CH₂)₃N + CH₃CH₂I → (CH₃CH₂)₄N⁺I⁻

An alternative, though less common, method is through salt metathesis , where a tetraethylammonium salt with a different anion (e.g., bromide) is reacted with an iodide salt (e.g., sodium iodide).[2]

Key Physical and Chemical Properties

A summary of the key physical and chemical properties of tetraethylammonium iodide is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₈H₂₀IN | [1] |

| Molar Mass | 257.16 g/mol | |

| Appearance | Colorless or yellowish crystalline solid | [1] |

| Melting Point | >300 °C (decomposes) | |

| Solubility in Water | Soluble | [1] |

| Density | 1.566 g/cm³ | [1] |

Table 1: Physical and Chemical Properties of Tetraethylammonium Iodide

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis and purification of high-purity tetraethylammonium iodide.

Synthesis of Tetraethylammonium Iodide via Menschutkin Reaction

This protocol is based on the reaction between triethylamine and ethyl iodide.

Materials and Equipment:

-

Triethylamine ((CH₃CH₂)₃N), reagent grade

-

Ethyl iodide (CH₃CH₂I), reagent grade

-

Absolute ethanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator

-

Drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triethylamine (1 mole equivalent) in absolute ethanol.

-

Addition of Ethyl Iodide: Slowly add ethyl iodide (1.1 mole equivalents) to the stirred solution at room temperature. The reaction is exothermic, and a white precipitate of tetraethylammonium iodide will begin to form.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion.

-

Isolation of Crude Product: After the reflux period, cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.

-

Filtration: Collect the crude tetraethylammonium iodide precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification by Recrystallization

To achieve high purity, the crude tetraethylammonium iodide should be recrystallized.

Procedure:

-

Dissolution: Dissolve the crude tetraethylammonium iodide in a minimum amount of hot absolute ethanol.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. The tetraethylammonium iodide will crystallize as colorless needles.

-

Cooling: To maximize the yield, cool the solution in an ice bath once it has reached room temperature.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold absolute ethanol, followed by cold diethyl ether.

-

Drying: Dry the purified tetraethylammonium iodide in a vacuum oven at 60-70 °C to a constant weight. A purity of ≥98% can be expected.[6]

Characterization of High-Purity Tetraethylammonium Iodide

The purity and identity of the synthesized tetraethylammonium iodide can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the tetraethylammonium cation.

¹H NMR (400 MHz, D₂O): [7]

-

δ 3.27 ppm (q, 8H): The quartet corresponds to the eight protons of the four methylene (-CH₂-) groups.

-

δ 1.27 ppm (t, 12H): The triplet corresponds to the twelve protons of the four methyl (-CH₃) groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.27 | Quartet | 8H | -N-CH₂ -CH₃ |

| 1.27 | Triplet | 12H | -N-CH₂-CH₃ |

Table 2: ¹H NMR Spectral Data for Tetraethylammonium Iodide in D₂O

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of tetraethylammonium iodide will show characteristic peaks for C-H and C-N bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretching (asymmetric) |

| ~2940 | C-H stretching (symmetric) |

| ~1480 | C-H bending |

| ~1400 | C-H bending |

| ~1170 | C-N stretching |

| ~1000 | C-C skeletal vibrations |

Table 3: Typical FTIR Peak Assignments for Tetraethylammonium Iodide

Workflow and Logical Diagrams

The following diagrams illustrate the synthesis and purification workflow for high-purity tetraethylammonium iodide.

Conclusion

The synthesis of high-purity tetraethylammonium iodide is readily achievable in a laboratory setting through the Menschutkin reaction followed by a straightforward recrystallization procedure. The detailed protocols and characterization data provided in this guide offer researchers a reliable method to produce TEAI of sufficient purity for sensitive applications in pharmacology, organic synthesis, and beyond. Adherence to these procedures will ensure the quality and consistency of the final product, contributing to the reliability and reproducibility of research outcomes.

References

- 1. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 2. Buy Tetraethylammonium iodide | 68-05-3 [smolecule.com]

- 3. Solved Reaction of ethyl iodide with triethylamine | Chegg.com [chegg.com]

- 4. brainly.com [brainly.com]

- 5. Tetraethylammonium iodide (68-05-3) for sale [vulcanchem.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. Tetraethylammonium iodide(68-05-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Tetraethylammonium Iodide (CAS 68-05-3): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium iodide (TEAI), registered under CAS number 68-05-3, is a quaternary ammonium salt with significant utility across various scientific disciplines. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and in-depth discussions of its primary applications. TEAI is widely recognized for its role as a phase-transfer catalyst in organic synthesis, a supporting electrolyte in electrochemical studies, and a non-selective potassium channel blocker in pharmacological research. This document aims to serve as a valuable resource for professionals in research and development by presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key mechanisms through diagrams.

Chemical and Physical Properties

Tetraethylammonium iodide is a white to off-white crystalline solid.[1] It is composed of a central nitrogen atom bonded to four ethyl groups, forming a tetraethylammonium cation, and an iodide anion.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 68-05-3 | [2] |

| Molecular Formula | C₈H₂₀IN | [3] |

| Molecular Weight | 257.16 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Solubility | Soluble in water, ethanol, and acetone | [4] |

| Density | 1.559 g/cm³ | [1] |

Table 2: Spectroscopic and Structural Data

| Data Type | Interpretation | Reference(s) |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H and C-N bonds | - |

| Nuclear Magnetic Resonance (NMR) | Signals corresponding to the ethyl protons and carbons | - |

| Crystal Structure | Distorted wurtzite lattice | [2] |

Synthesis of Tetraethylammonium Iodide

The most common method for synthesizing Tetraethylammonium iodide is the quaternization of triethylamine with ethyl iodide.[2]

Reaction Scheme

(C₂H₅)₃N + C₂H₅I → (C₂H₅)₄N⁺I⁻

Detailed Experimental Protocol

Materials:

-

Triethylamine (freshly distilled)

-

Ethyl iodide

-

Anhydrous diethyl ether

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a clean, dry round-bottom flask, dissolve triethylamine in anhydrous diethyl ether.

-

Slowly add a stoichiometric amount of ethyl iodide to the solution while stirring continuously.

-

Once the addition is complete, gently reflux the mixture for 2-3 hours. A white precipitate of Tetraethylammonium iodide will form.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified Tetraethylammonium iodide in a vacuum oven at 50-60 °C to a constant weight.

-

Store the final product in a desiccator to prevent moisture absorption.

Applications in Scientific Research

Phase-Transfer Catalysis

Tetraethylammonium iodide is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[5][6] The tetraethylammonium cation forms an ion pair with the aqueous-phase reactant, which can then be transferred to the organic phase to react with the organic-soluble reactant.[7]

Materials:

-

2-naphthol

-

Benzyl bromide

-

Toluene

-

50% aqueous sodium hydroxide solution

-

Tetraethylammonium iodide (as PTC)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-naphthol in toluene.

-

Add the 50% aqueous sodium hydroxide solution and a catalytic amount (1-5 mol%) of Tetraethylammonium iodide.

-

Stir the biphasic mixture vigorously and add benzyl bromide dropwise.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Electrochemistry

In electrochemistry, Tetraethylammonium iodide serves as a common supporting electrolyte in non-aqueous systems.[8] Its ions are relatively large and non-reactive at the electrodes within a wide potential window, thus providing conductivity to the solution without interfering with the electrochemical reactions of the analyte.

Materials:

-

Ferrocene

-

Acetonitrile (anhydrous)

-

Tetraethylammonium iodide (as supporting electrolyte)

-

Voltammetric cell with a three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and a silver/silver chloride reference electrode)

-

Potentiostat

Procedure:

-

Prepare a solution of the supporting electrolyte by dissolving an appropriate amount of Tetraethylammonium iodide in anhydrous acetonitrile to a concentration of 0.1 M.

-

Prepare a stock solution of ferrocene in acetonitrile.

-

Add a small volume of the ferrocene stock solution to the electrolyte solution in the voltammetric cell to achieve the desired analyte concentration (e.g., 1 mM).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Perform cyclic voltammetry by scanning the potential over a range that encompasses the ferrocene/ferrocenium redox couple (e.g., from -0.2 V to +0.8 V vs. Ag/AgCl).

-

Record the resulting voltammogram, which will show the characteristic reversible oxidation and reduction peaks of ferrocene.

Pharmacology: Potassium Channel Blockade

The tetraethylammonium (TEA⁺) ion is a classical non-selective blocker of voltage-gated potassium (K⁺) channels.[9] By physically occluding the pore of the channel, TEA⁺ inhibits the efflux of potassium ions, which is crucial for the repolarization phase of the action potential in excitable cells like neurons and cardiomyocytes.[10][11][12] This property makes Tetraethylammonium iodide a valuable tool for studying the physiological roles of potassium channels.

Materials:

-

Cultured neurons or isolated cardiomyocytes

-

External (bath) solution (e.g., Tyrode's solution)

-

Internal (pipette) solution

-

Tetraethylammonium iodide stock solution

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Prepare external and internal solutions with appropriate ionic compositions.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record baseline potassium currents in voltage-clamp mode by applying a series of depolarizing voltage steps.

-

Perfuse the bath with the external solution containing the desired concentration of Tetraethylammonium iodide (e.g., 1-10 mM).

-

Record potassium currents again in the presence of the blocker. A reduction in the outward current amplitude will be observed.

-

Wash out the blocker by perfusing with the control external solution to check for the reversibility of the effect.

Safety and Handling

Tetraethylammonium iodide should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is hygroscopic and should be stored in a cool, dry place away from light and moisture. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Tetraethylammonium iodide is a versatile and valuable chemical for a wide range of research and development applications. Its utility as a phase-transfer catalyst, a supporting electrolyte, and a pharmacological tool underscores its importance in synthetic chemistry, electrochemistry, and physiology. This guide has provided a detailed overview of its properties, synthesis, and key applications, complete with experimental protocols and mechanistic diagrams, to aid researchers in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 3. Tetraethylammonium iodide synthesis - chemicalbook [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]

- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. Effects of pharmacological blockers on action potential (Theory) : Neuron Simulation Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. Effects of tetraethylammonium on the action potential duration as modified by catecholamine-releasing action in guinea-pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Effect of tetraethylammonium chloride on action potential in cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Tetraethylammonium Iodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraethylammonium iodide (TEAI) in various organic solvents. Understanding the solubility of this quaternary ammonium salt is critical for its application in diverse fields, including organic synthesis, electrochemistry, and pharmaceutical sciences. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data: Solubility Profile

The solubility of tetraethylammonium iodide is significantly influenced by the nature of the organic solvent, particularly its polarity and hydrogen bonding capabilities. Generally, TEAI exhibits good solubility in polar solvents.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for tetraethylammonium iodide in a selection of organic solvents. This data is crucial for designing experiments, preparing solutions of specific concentrations, and optimizing reaction conditions.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Solubility ( g/100 mL Solvent) | Molar Solubility (mol/L) | Reference |

| Acetonitrile | 0 | 2.74 | 2.15 | 0.084 | [2] |

| Acetonitrile | 25 | 3.834 | 3.01 | 0.117 | [2] |

| Methanol | "hot" | - | 10 | ~1.26 | [3] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | - | 2 | ~0.078 | [4] |

Note: The solubility in "hot" methanol does not specify the exact temperature. The solubility in DMSO may require ultrasonication to achieve. Molar solubility is an approximation based on the density of the solvent at or near the specified temperature.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Soluble | [5][6] |

| N,N-Dimethylformamide (DMF) | May dissolve | [7] |

| Chloroform | Slightly soluble to insoluble | [6] |

| Acetone | Sparingly soluble | [8] |

| Diethyl Ether | Insoluble | [6] |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to chemical research. The following section outlines a standard methodology for determining the solubility of a solid compound like tetraethylammonium iodide in an organic solvent, based on protocols described in the literature.[2]

Materials and Apparatus

-

Tetraethylammonium iodide (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or titration setup)

General Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of tetraethylammonium iodide to a known volume or mass of the organic solvent in a sealed container.

-

Place the container in a thermostatically controlled environment (e.g., a water bath on a shaker or a temperature-controlled reaction block).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered, saturated solution with a known volume of the appropriate solvent.

-

Determine the concentration of tetraethylammonium iodide in the diluted solution using a pre-calibrated analytical method.

-

Titration: A common method involves titrating the iodide ion with a standardized solution of silver nitrate.

-

Spectrophotometry: If TEAI exhibits a suitable chromophore, UV-Vis spectrophotometry can be used.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid.

-

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of tetraethylammonium iodide in the solvent at the specified temperature. Express the results in appropriate units, such as grams per 100 grams of solvent, grams per 100 mL of solvent, or moles per liter.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of tetraethylammonium iodide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 3. Tetraethylammonium iodide | 68-05-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. Tetraethylammonium iodide | Biochemical Assay Reagents | 68-05-3 | Invivochem [invivochem.com]

- 8. tetramethylammonium iodide [chemister.ru]

Molar mass and molecular weight of Tetraethylammonium Iodide.

An In-depth Technical Guide to the Molar Mass and Molecular Weight of Tetraethylammonium Iodide

Introduction

Tetraethylammonium iodide (TEAI) is a quaternary ammonium compound with significant applications in both pharmacological research and organic synthesis.[1] Its utility ranges from serving as a source of tetraethylammonium ions for physiological studies to acting as a phase-transfer catalyst in various chemical reactions.[1][2][3] An accurate understanding of its fundamental chemical properties, particularly its molar mass and molecular weight, is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of these properties, methodologies for their determination, and the underlying principles.

Molar Mass and Molecular Weight: A Clarification

In chemistry, the terms "molecular weight" and "molar mass" are often used interchangeably, though they are technically distinct.

-

Molecular Weight (or Relative Molecular Mass): This is a dimensionless quantity representing the ratio of the mass of a molecule to one-twelfth the mass of a carbon-12 atom.

-

Molar Mass: This is the mass of one mole of a substance, expressed in grams per mole ( g/mol ). Numerically, it is equivalent to the molecular weight.

For practical applications in laboratory settings, where substances are measured in grams and moles, molar mass is the more commonly used term.

Core Data of Tetraethylammonium Iodide

The calculation of the molar mass of Tetraethylammonium Iodide is derived from its chemical formula and the atomic weights of its constituent elements.

Chemical Formula

The chemical formula for Tetraethylammonium Iodide is C₈H₂₀IN.[1][2][3] It is an ionic compound consisting of a positively charged tetraethylammonium cation ([N(C₂H₅)₄]⁺) and a negatively charged iodide anion (I⁻).

Molar Mass Calculation and Data

The molar mass is calculated by summing the atomic weights of all atoms in the empirical formula. The accepted molar mass for Tetraethylammonium Iodide is approximately 257.16 g/mol .[4][5][6]

The table below summarizes the quantitative data for Tetraethylammonium Iodide.

| Property | Data |

| Chemical Formula | C₈H₂₀IN |

| Molar Mass (Calculated) | 257.16 g/mol |

| Appearance | Colorless or yellowish crystalline solid.[1][6] |

Table 1: Molar Mass Calculation Breakdown

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 20 | 1.008 | 20.160 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Total | 257.159 |

Note: The calculated value of 257.159 g/mol is consistent with cited values.[1] Minor variations in published molar masses (e.g., 257.16 g/mol ) can arise from using rounded atomic weights.

Caption: Workflow for calculating the molar mass of Tetraethylammonium Iodide.

Experimental Protocols for Molecular Weight Determination

While the molar mass can be accurately calculated from the chemical formula, experimental methods are crucial for confirmation and for analyzing unknown samples. For quaternary ammonium compounds like TEAI, several techniques are suitable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like TEAI, electrospray ionization (ESI) is particularly effective as it is a soft ionization technique suitable for ionic and polar molecules.

Methodology:

-

Sample Preparation: A dilute solution of TEAI is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile.

-

Infusion and Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to a capillary, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte ions (in this case, the tetraethylammonium cation, [N(C₂H₅)₄]⁺) are released into the gas phase.

-

Mass Analysis: The gaseous ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: For TEAI, the primary peak in the positive ion mode spectrum will correspond to the tetraethylammonium cation ([C₈H₂₀N]⁺). The molecular weight of the cation is calculated from this m/z value. The iodide anion is observed in negative ion mode. The full molecular weight is inferred by confirming the presence of both ions.

Caption: Experimental workflow for Mass Spectrometry analysis of TEAI.

Argentometric Titration

Argentometric titration is a type of precipitation titration used to determine the concentration of halide ions in a sample. This method is suitable for TEAI as it allows for the quantification of the iodide anion.

Methodology:

-

Sample Preparation: A precisely weighed sample of TEAI is dissolved in deionized water, often mixed with an alcohol like isopropyl alcohol to ensure complete dissolution.[7]

-

Titrant: A standardized solution of silver nitrate (AgNO₃) of a known concentration is used as the titrant.

-

Titration: The AgNO₃ solution is slowly added to the TEAI solution. The silver ions (Ag⁺) react with the iodide ions (I⁻) to form a solid precipitate of silver iodide (AgI).

-

Reaction: Ag⁺(aq) + I⁻(aq) → AgI(s)

-

-

Endpoint Detection: The endpoint, where all the iodide ions have reacted, is detected potentiometrically using a silver ion-selective electrode (ISE).[7] The electrode measures the change in the concentration of Ag⁺ ions in the solution. A sharp change in the electrode potential indicates the endpoint.

-

Calculation: The volume of AgNO₃ titrant used to reach the endpoint is recorded. Using the stoichiometry of the reaction (1:1), the moles of iodide in the sample can be calculated. From the initial mass of the TEAI sample and the calculated moles of iodide, the molar mass of TEAI can be determined.

Applications in Research and Development

The precise molar mass of Tetraethylammonium Iodide is critical for numerous applications:

-

Stoichiometric Calculations: In organic synthesis, accurate molar mass is essential for calculating reactant quantities, theoretical yields, and reaction efficiency.[6]

-

Solution Preparation: Preparing solutions of known molarity for pharmacological and physiological assays requires the exact molar mass to ensure accurate dosing and reproducible results.[1]

-

Quality Control: Verifying the molecular weight of TEAI is a key step in quality control to confirm the identity and purity of the compound.

Conclusion

The molar mass of Tetraethylammonium Iodide (C₈H₂₀IN) is a fundamental property, robustly established at approximately 257.16 g/mol through both calculation and experimental verification.[1][4] For professionals in research and drug development, a thorough understanding of this value and the methods used to determine it, such as mass spectrometry and argentometric titration, is indispensable for ensuring accuracy, reproducibility, and quality in their scientific endeavors.

References

- 1. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Buy Tetraethylammonium iodide | 68-05-3 [smolecule.com]

- 4. Tetraethylammonium Iodide | C8H20N.I | CID 6225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Tetraethylammonium iodide (68-05-3) for sale [vulcanchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Crystal Structure of Tetraethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Tetraethylammonium Iodide (Et₄NI), a quaternary ammonium salt with significant applications in pharmacological research and organic synthesis. While the definitive crystal structure was determined in the mid-20th century, this document collates the available structural information, presents general experimental protocols relevant to its determination, and offers visualizations to aid in understanding its molecular and crystalline nature.

Introduction

Tetraethylammonium iodide is a well-known quaternary ammonium compound that serves as a source of the tetraethylammonium ion (Et₄N⁺), a probe for studying potassium channels in physiology and pharmacology. Its utility in organic synthesis as a phase-transfer catalyst and electrolyte further underscores the importance of understanding its solid-state structure. The arrangement of ions in the crystalline lattice influences its physical properties, such as solubility and stability, which are critical parameters in its various applications.

The seminal work on the crystal structure of tetraethylammonium iodide was published by E. Wait and H. M. Powell in 1958. Their work revealed a unique and distorted crystal lattice.

Physicochemical Properties

A summary of the key physicochemical properties of tetraethylammonium iodide is presented in Table 1.

| Property | Value |

| Chemical Formula | C₈H₂₀IN |

| Molar Mass | 257.16 g/mol |

| Appearance | Colorless or yellowish crystalline solid |

| Melting Point | 280 °C (536 °F; 553 K) (decomposes)[1] |

| Density | 1.566 g/cm³[1] |

| Solubility in Water | Soluble[1] |

Crystal Structure Analysis

The crystal structure of tetraethylammonium iodide was determined by single-crystal X-ray diffraction. The following sections detail the known structural features.

Crystal Lattice and Packing

The crystal structure of tetraethylammonium iodide is described as a distorted wurtzite lattice.[1] In an ideal wurtzite structure, each ion is tetrahedrally coordinated by four ions of the opposite charge. In the case of tetraethylammonium iodide, this arrangement is distorted, with the coordination around the nitrogen atom of the cation being a flattened tetrahedron.[1]

Molecular Conformation

The conformation of the tetraethylammonium cation (Et₄N⁺) in the crystal is noteworthy. In projection, it is described as forming a shape resembling a Nordic cross or swastika. A key feature of the cation's geometry is that the N-C-C bond angle is slightly larger than the ideal tetrahedral angle of 109.5°.[1]

Due to the unavailability of the full crystallographic data from the original 1958 publication by Wait and Powell, a detailed table of unit cell parameters and atomic coordinates cannot be provided.

Experimental Protocols

The determination of a crystal structure such as that of tetraethylammonium iodide involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of Tetraethylammonium Iodide

Tetraethylammonium iodide is commercially available but can also be synthesized by the reaction of triethylamine with ethyl iodide.[1]

Synthesis Reaction:

(C₂H₅)₃N + C₂H₅I → (C₂H₅)₄N⁺I⁻

For single-crystal X-ray diffraction studies, high-quality single crystals are required. A general procedure for obtaining such crystals is slow evaporation from a suitable solvent.

Generalized Crystallization Protocol:

-

Dissolution: Dissolve the synthesized and purified tetraethylammonium iodide in a suitable solvent (e.g., a mixture of ethanol and water) to create a saturated or near-saturated solution. Gentle heating may be applied to facilitate dissolution.

-

Filtration: Filter the warm solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Loosely cover the container with the solution and allow the solvent to evaporate slowly and undisturbed at a constant temperature. Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.

Single-Crystal X-ray Diffraction

The following outlines a generalized workflow for the determination of a small molecule crystal structure, which would be conceptually similar to the methodology used for tetraethylammonium iodide.

Workflow for Crystal Structure Determination:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Structure Solution: The collected diffraction pattern is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the heavy atoms (in this case, iodine) are often determined using Patterson methods.

-

Structure Refinement: The positions of all non-hydrogen atoms are refined using least-squares methods. Hydrogen atoms are typically placed in calculated positions. The refinement process continues until the calculated diffraction pattern shows the best possible agreement with the experimental data.

Visualizations

The following diagrams illustrate the molecular structure of tetraethylammonium iodide and a generalized workflow for its crystal structure determination.

Caption: Molecular structure of the Tetraethylammonium cation and Iodide anion.

Caption: Generalized experimental workflow for crystal structure determination.

References

Unveiling the Thermal Behavior of Tetraethylammonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium iodide (TEAI) is a quaternary ammonium salt with significant applications in pharmacological studies, organic synthesis, and materials science. Its utility often hinges on its stability under various conditions. This technical guide provides an in-depth analysis of the thermal stability and decomposition of TEAI, offering a critical resource for professionals working with this compound. Understanding the thermal characteristics of TEAI is paramount for ensuring its effective and safe use in research and development, particularly in applications where it may be subjected to elevated temperatures. This document summarizes key thermal data, details experimental methodologies for thermal analysis, and visualizes the decomposition pathways.

Physicochemical Properties and Thermal Stability

Tetraethylammonium iodide is a white to off-white crystalline solid. It is known to be sensitive to light and heat, necessitating storage in a cool, dry, and dark environment to prevent degradation.[1][2] Conflicting reports exist regarding its precise melting and decomposition points, with some sources indicating a melting point of >300 °C, while others state it decomposes in the range of 280-285 °C.[3] This discrepancy highlights the need for careful characterization of the specific material being used. For comparison, the related compound, tetraethylammonium triiodide, has an estimated melting point of around 115 °C.[1]

Thermal Decomposition Pathways

The thermal decomposition of tetraethylammonium iodide can proceed through two primary pathways, largely dictated by the specific experimental conditions.

Pathway 1: Nucleophilic Substitution (SN2)

One proposed mechanism for the thermal decomposition of TEAI involves a nucleophilic substitution reaction where the iodide anion acts as a nucleophile, attacking one of the ethyl groups of the tetraethylammonium cation. This results in the formation of triethylamine and iodoethane.

Caption: SN2 Decomposition Pathway of TEAI.

Pathway 2: Hofmann Elimination

A second potential decomposition route is the Hofmann elimination. This reaction is well-established for quaternary ammonium hydroxides and involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene and a tertiary amine. In the case of TEAI, the iodide ion can act as a base, although it is a weak one. This pathway would yield triethylamine, ethylene, and hydrogen iodide.

Caption: Hofmann Elimination Pathway of TEAI.

It is important to note that the prevalence of each pathway can be influenced by factors such as the presence of impurities, the heating rate, and the surrounding atmosphere. For instance, the decomposition of tetraethylammonium within a zeolite Beta framework has been shown to produce triethylamine and ethylene, suggesting a Hofmann-type mechanism.[4]

Quantitative Thermal Analysis Data

Table 1: Representative Thermogravimetric Analysis (TGA) Data for Quaternary Ammonium Halides

| Compound | Onset Decomposition Temperature (°C) | Mass Loss (%) | Decomposition Products |

| Tetramethylammonium Iodide | ~275 | ~100 | Trimethylamine, Methyl Iodide[5] |

| Tetraethylammonium Iodide | Data not available | Data not available | Triethylamine, Iodoethane / Ethylene, HI |

| Quaternary Ethylammonium Iodide | Data not available | Data not available | Triethylamine, Iodoethane |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for Quaternary Ammonium Halides

| Compound | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Tetramethylammonium Iodide | Decomposition | Data not available | Data not available | 186.7 (dissociation)[5] |

| Tetraethylammonium Iodide | Decomposition | Data not available | Data not available | Data not available |

| Quaternary Ethylammonium Iodide | Decomposition | Data not available | Data not available | 195 (dissociation) |

Experimental Protocols for Thermal Analysis

To obtain the quantitative data presented above, standardized experimental protocols for TGA and DSC are employed. The following provides a detailed methodology for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of TEAI by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small, representative sample of TEAI (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any evolved gases.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in TEAI as a function of temperature.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.

Methodology:

-

Sample Preparation: A small amount of TEAI (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically mirroring the TGA conditions (e.g., heating from ambient to 350 °C at 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) events. The onset temperature, peak temperature, and enthalpy of these transitions are determined by integrating the peak areas.

Coupled TGA-Mass Spectrometry (TGA-MS)

To definitively identify the decomposition products, TGA can be coupled with mass spectrometry.

Objective: To identify the chemical nature of the volatile species evolved during the thermal decomposition of TEAI.

Methodology:

-

TGA-MS Setup: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

TGA Experiment: A TGA experiment is performed as described above.

-

MS Data Acquisition: As gases evolve from the sample in the TGA, they are introduced into the mass spectrometer, which continuously records the mass spectra of the components.

-

Data Analysis: The mass spectra are analyzed to identify the molecular ions and fragmentation patterns of the evolved gases, allowing for their positive identification as a function of decomposition temperature.

Caption: General Experimental Workflow for Thermal Analysis.

Conclusion

The thermal stability and decomposition of tetraethylammonium iodide are critical parameters for its application in various scientific and industrial fields. This guide has outlined the known physicochemical properties, detailed the potential thermal decomposition pathways—nucleophilic substitution and Hofmann elimination—and provided a framework for the experimental investigation of these characteristics. While specific quantitative TGA and DSC data for TEAI are not extensively published, the methodologies and comparative data presented herein offer a robust foundation for researchers and drug development professionals to assess the thermal behavior of this important compound. The application of the described experimental protocols will enable the generation of precise data, leading to a more complete understanding of the thermal properties of tetraethylammonium iodide and ensuring its appropriate and safe use.

References

Unveiling the Hygroscopic Nature of Tetraethylammonium Iodide: An In-depth Technical Guide

For Immediate Release

A comprehensive technical guide providing a deep dive into the hygroscopic properties of Tetraethylammonium Iodide (TEAI), a critical consideration for researchers, scientists, and drug development professionals. This document outlines the physical and chemical characteristics of TEAI, details experimental protocols for determining its hygroscopicity, and explores the significant implications of its water-absorbing nature in various scientific applications.

Tetraethylammonium iodide (TEAI), a quaternary ammonium salt, is a versatile compound utilized in a wide array of applications, including as a phase-transfer catalyst, an electrolyte in electrochemical studies, and in pharmacological research.[1] However, its inherent hygroscopicity—the tendency to absorb moisture from the surrounding environment—presents both challenges and considerations that are critical to understand for its effective use.[2] This guide synthesizes available data to provide a thorough understanding of this crucial property.

Core Properties of Tetraethylammonium Iodide

A summary of the key physical and chemical properties of Tetraethylammonium Iodide is presented below, offering a quick reference for researchers.

| Property | Value | References |

| Chemical Formula | C₈H₂₀IN | [3] |

| Molar Mass | 257.16 g/mol | [2] |

| Appearance | White to off-white or yellowish crystalline solid | [2] |

| Melting Point | >300 °C (decomposes) | |

| Solubility in Water | Soluble | [3] |

| Hygroscopicity | Hygroscopic | [2] |

The Impact of Hygroscopicity: A Double-Edged Sword

The hygroscopic nature of Tetraethylammonium Iodide has significant consequences across its primary applications. The absorbed water can influence the compound's physical state, chemical stability, and performance in sensitive systems.

In drug development , the hygroscopicity of an active pharmaceutical ingredient (API) or excipient can affect its flowability, compressibility, and dissolution rate, all of which are critical parameters in tablet and capsule manufacturing.[4] Moisture uptake can lead to physical changes such as clumping and caking, and potentially induce chemical degradation through hydrolysis.

As a phase-transfer catalyst , the presence of water can be a complex factor. While a certain amount of water is often necessary to dissolve the inorganic reactants and facilitate the catalytic cycle, excessive water can hydrate the catalyst's anion in the organic phase, thereby reducing its nucleophilicity and slowing down the reaction rate.[5][6]

In electrochemistry , where TEAI is used as a supporting electrolyte, the presence of water can significantly impact the electrolyte's ionic conductivity. While a small amount of water can sometimes enhance conductivity by promoting ion dissociation, excess moisture can interfere with the electrochemical reactions and affect the stability of the electrolyte.[7][8]

The following diagram illustrates the logical relationships of the consequences of TEAI's hygroscopic nature in these key applications.

Experimental Protocols for Determining Hygroscopicity

Accurate determination of a substance's hygroscopicity is paramount for quality control and formulation development. Below are detailed protocols for two common methods.

Experimental Protocol 1: Gravimetric Analysis using Controlled Humidity Environments

This method utilizes desiccators containing saturated salt solutions to create environments of known relative humidity (RH).

Objective: To determine the equilibrium moisture content of Tetraethylammonium Iodide at various relative humidities.

Materials:

-

Tetraethylammonium Iodide (pre-dried)

-

Analytical balance (readable to 0.01 mg)

-

Several airtight glass desiccators

-

Saturated salt solutions (e.g., Lithium Chloride for ~11% RH, Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH, Potassium Nitrate for ~94% RH at 25°C)

-

Shallow weighing dishes (e.g., glass or aluminum)

-

Spatula

-

Temperature-controlled environment (e.g., an incubator set to 25°C)

Procedure:

-

Preparation of Controlled Humidity Environments: Prepare saturated solutions of the chosen salts in distilled water in the bottom of each desiccator, ensuring an excess of solid salt is present. Allow the desiccators to equilibrate in the temperature-controlled environment for at least 24 hours.

-

Sample Preparation: Dry the Tetraethylammonium Iodide sample to a constant weight in a vacuum oven at a suitable temperature below its decomposition point.

-

Initial Weighing: Accurately weigh approximately 1-2 g of the dried TEAI into a pre-weighed weighing dish. Record the initial weight.

-

Exposure: Place the weighing dishes containing the samples into the desiccators with the different saturated salt solutions. Ensure the desiccators are sealed tightly.

-

Equilibration and Weighing: At predetermined time intervals (e.g., 24, 48, 72 hours, and then weekly), quickly remove the weighing dishes, weigh them, and immediately return them to their respective desiccators. Continue this process until a constant weight is achieved (equilibrium), which is typically defined as a weight change of less than 0.01% over a 24-hour period.

-

Data Analysis: Calculate the percentage weight gain for each sample at each relative humidity using the following formula:

% Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] x 100

-

Data Presentation: Plot the percentage weight gain (equilibrium moisture content) against the relative humidity to generate a moisture sorption isotherm.

Experimental Protocol 2: Dynamic Vapor Sorption (DVS) Analysis

DVS is a more automated and precise method for measuring moisture sorption isotherms.

Objective: To obtain a high-resolution moisture sorption and desorption isotherm for Tetraethylammonium Iodide.

Materials:

-

Dynamic Vapor Sorption (DVS) analyzer

-

Tetraethylammonium Iodide sample

-

Microbalance with high sensitivity (as part of the DVS instrument)

-

Nitrogen gas (or dry air) supply

Procedure:

-

Instrument Setup: Calibrate the DVS instrument's microbalance and humidity sensor according to the manufacturer's instructions.

-

Sample Loading: Accurately weigh a small amount of the TEAI sample (typically 5-20 mg) into the sample pan of the DVS instrument.

-

Drying Stage: Start the experimental run by first drying the sample in the DVS instrument under a stream of dry nitrogen or air (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This stable mass is recorded as the initial dry weight.

-

Sorption Phase: Program the DVS instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold). The equilibrium mass at each RH step is recorded.

-

Desorption Phase: After reaching the maximum RH, program the instrument to decrease the relative humidity in a stepwise manner back to 0% RH, again recording the equilibrium mass at each step.

-

Data Analysis: The instrument's software will automatically plot the change in mass as a percentage of the initial dry mass against the relative humidity for both the sorption and desorption phases. This generates a detailed moisture sorption isotherm, including any hysteresis loop.

The following diagram illustrates the typical workflow for a DVS experiment.

Conclusion

The hygroscopic nature of Tetraethylammonium Iodide is a fundamental property that profoundly influences its handling, storage, and application. A thorough understanding and quantification of its moisture uptake behavior are essential for ensuring the reliability and reproducibility of experimental results and the quality of final products in pharmaceutical and chemical industries. The experimental protocols provided in this guide offer robust methods for characterizing the hygroscopicity of TEAI, enabling researchers and developers to mitigate potential challenges and harness its full potential.

References

- 1. Phase transfer catalysts between polar and non-polar media: a molecular dynamics simulation of tetrabutylammonium iodide at the formamide/hexane interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]